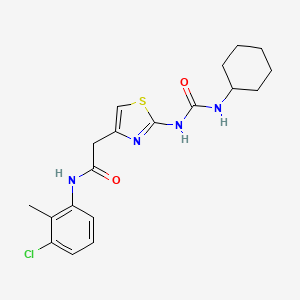

N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2S/c1-12-15(20)8-5-9-16(12)23-17(25)10-14-11-27-19(22-14)24-18(26)21-13-6-3-2-4-7-13/h5,8-9,11,13H,2-4,6-7,10H2,1H3,(H,23,25)(H2,21,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVDTLJHBLGCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Cyclohexylureido Group: The cyclohexylureido group is introduced by reacting the thiazole intermediate with cyclohexyl isocyanate under controlled conditions.

Attachment of the Chlorinated Phenyl Ring: The final step involves coupling the chlorinated phenyl ring to the thiazole intermediate through an acylation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. This includes its use as a lead compound in drug discovery programs targeting specific diseases or conditions.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves its interaction with molecular targets within biological systems. This can include binding to specific enzymes or receptors, leading to modulation of their activity. The pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Chloro vs. Dichloro Substitutions : The target compound’s 3-chloro-2-methylphenyl group provides moderate steric hindrance compared to the 3,4-dichlorophenyl analog . Dichloro-substituted compounds may exhibit stronger hydrophobic interactions but reduced solubility.

- Ureido vs. Morpholino Groups: The 3-cyclohexylureido group in the target compound offers hydrogen-bond donor/acceptor capacity, unlike the morpholino group in , which is primarily a hydrogen-bond acceptor. This distinction could influence target selectivity (e.g., kinase vs. protease inhibition).

- Thiazole Ring Modifications : Substituents on the thiazole ring (e.g., methyl in , unsubstituted in , or urea-functionalized in the target compound) significantly alter bioactivity. Ureido groups may enhance binding to proteins with polar active sites, as seen in kinase inhibitors .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C15H21ClN2O

- Molecular Weight : 280.79304 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of this compound can be attributed to its structural features, particularly the thiazole and urea moieties, which are known to enhance biological interactions. The chloro-substituted phenyl group is also significant, as halogenated compounds often exhibit increased lipophilicity, aiding in membrane permeability.

Antimicrobial Activity

Recent studies have shown that derivatives similar to this compound exhibit notable antimicrobial properties. For instance, a study on related chloroacetamides demonstrated effectiveness against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

These findings suggest that modifications in the substituents on the phenyl ring can significantly alter the compound's efficacy against different pathogens .

Anticancer Activity

In addition to antimicrobial properties, compounds with similar structures have shown promising anticancer activities. For example, a derivative exhibiting potent cytotoxicity against HepG2 liver cancer cells was reported with an IC50 value of 0.62 μM, surpassing that of Sorafenib (IC50 = 1.62 μM). The mechanism involved induction of G2/M cell cycle arrest and early-stage apoptosis, highlighting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .

Case Studies

- Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds with halogenated substituents displayed superior activity against Gram-positive bacteria and pathogenic yeasts, aligning with the structure of this compound .

- Cytotoxicity Testing : In another investigation, a structurally related compound was tested on HepG2 cells, revealing significant inhibition of cell migration and colony formation alongside apoptosis induction. This study underscores the importance of further exploring similar compounds for their anticancer properties .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves sequential steps:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or THF .

- Ureido group introduction : Reaction of the thiazole intermediate with cyclohexyl isocyanate in anhydrous DMF at 60–80°C for 6–8 hours .

- Acetamide coupling : Amidation using 3-chloro-2-methylphenylamine with DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .

- Critical conditions : Temperature control (±2°C), solvent purity (HPLC-grade), and reaction time optimization (monitored via TLC/HPLC). Side reactions (e.g., hydrolysis of ureido groups) are minimized by avoiding aqueous phases in later steps .

Table 1 : Key Reaction Parameters

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | Ethanol | 80 | None | 65–75 |

| Ureido functionalization | DMF | 70 | Cyclohexyl isocyanate | 50–60 |

| Amidation | DCM | 25 (RT) | DCC | 70–80 |

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, ureido NH at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 435.1) .

- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Q. What are the compound’s key structural features relevant to biological activity?

- Methodological Answer :

- Thiazole ring : Enhances π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .

- Cyclohexylureido group : Hydrophobic interactions with protein subpockets, confirmed via X-ray crystallography of analogs .

- Chloromethylphenyl moiety : Electron-withdrawing effects stabilize the molecule in physiological pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate conditions (pH 7.4, 37°C) .

- Impurity profiling : HPLC-MS identifies by-products (e.g., hydrolyzed ureido groups) that may skew activity .

- Dose-response curves : EC/IC values normalized to cell viability (MTT assays) to account for cytotoxicity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituted thiazoles (e.g., methylthiazole) or altered ureido groups (e.g., aryl vs. cycloalkyl) .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between ureido NH and kinase Asp831) .

- In vitro validation : Test analogs against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays .

Q. How can computational modeling predict off-target interactions or toxicity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate compound binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .

- Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks based on structural alerts (e.g., thiazole-related reactivity) .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer :

- Solvent selection : Solubility in DMSO (50 mg/mL) vs. PBS (<0.1 mg/mL) reflects solvent polarity mismatches. Use DMSO stock solutions diluted in assay buffers .

- Polymorphism : X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous forms, affecting bioavailability .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

- Methodological Answer :

- Rodent models : Administer 10 mg/kg IV/PO to assess plasma half-life (LC-MS/MS quantitation).

- Tissue distribution : Radiolabeled compound (e.g., C-acetamide) tracks accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.